molecular formula C10H14F2N2O4S B13223706 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione CAS No. 2060043-44-7

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione

Cat. No.: B13223706
CAS No.: 2060043-44-7
M. Wt: 296.29 g/mol
InChI Key: MVKMRZFKSUGBRW-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a 1,1-difluoroethyl group at position 3 and a hydroxythiane-dione moiety at position 4. The 1,2,4-oxadiazole ring is a stable heterocycle widely used in medicinal chemistry due to its hydrogen-bonding capacity and metabolic resistance . Though specific pharmacological data for this compound is unavailable in the provided evidence, its structural motifs suggest applications in drug discovery, particularly in targeting enzymes or receptors where fluorine and sulfone groups play critical roles.

Properties

CAS No.

2060043-44-7

Molecular Formula

C10H14F2N2O4S

Molecular Weight

296.29 g/mol

IUPAC Name

4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-1,1-dioxothian-4-ol

InChI

InChI=1S/C10H14F2N2O4S/c1-9(11,12)8-13-7(18-14-8)6-10(15)2-4-19(16,17)5-3-10/h15H,2-6H2,1H3

InChI Key

MVKMRZFKSUGBRW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=N1)CC2(CCS(=O)(=O)CC2)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione typically involves multiple steps. One common route includes the formation of the 1,2,4-oxadiazole ring through the reaction of a suitable nitrile with hydroxylamine, followed by the introduction of the difluoroethyl group. The thiane-1,1-dione moiety is then synthesized separately and coupled with the oxadiazole intermediate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and related molecules from the evidence:

Compound Name / Identifier Core Heterocycle Fluorinated Groups Additional Functional Groups Molecular Features
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1λ⁶-thiane-1,1-dione (Target) 1,2,4-Oxadiazole 1,1-Difluoroethyl Hydroxythiane-dione Sulfone, hydroxyl
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole 2,4-Difluorophenyl Phenylsulfonyl, thioether Aryl sulfone, ketone
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione 1,2,4-Oxadiazole Trifluoromethyl, isobutylsulfonyl Morpholinoethyl, imidazolidinedione Sulfone, morpholine, dione

Key Observations:

  • Oxadiazoles (Target and ) offer greater electronegativity, enhancing stability and hydrogen-bond acceptor capacity .
  • Fluorination Patterns: The target’s 1,1-difluoroethyl group is less sterically bulky than the trifluoromethyl group in , possibly improving membrane permeability. Both fluorinated groups reduce metabolic degradation compared to non-fluorinated analogs.
  • Sulfone/Solubility Modifiers: The hydroxythiane-dione in the target and the morpholinoethyl group in likely enhance aqueous solubility, whereas phenylsulfonyl groups () balance lipophilicity and solubility .

Research Implications and Gaps

While direct pharmacological data for the target compound is absent in the provided evidence, structural analogs (e.g., ’s oxadiazole-based molecule) highlight the importance of fluorination and sulfone groups in optimizing drug-like properties. Further studies should explore:

  • Activity Profiles : Screening against targets such as kinases or GPCRs where oxadiazoles and fluorinated groups are prevalent.
  • Synthetic Optimization : Leveraging building blocks () to improve yield and purity.
  • Comparative Bioavailability : Experimental measurement of logP, solubility, and metabolic stability to validate inferences.

Biological Activity

The compound 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₈F₂N₂O₃S
  • Molecular Weight : 302.35 g/mol
  • IUPAC Name : 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione

This compound features a thiane ring and an oxadiazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. A study reported that oxadiazole derivatives showed IC₅₀ values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

The antioxidant potential of this compound has also been assessed. Oxadiazole derivatives have been shown to possess moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). The presence of the oxadiazole ring is thought to contribute to this activity by scavenging free radicals and reducing oxidative stress in cells .

Antimicrobial Activity

Research indicates that oxadiazole compounds can exhibit antimicrobial properties. They have been tested against various pathogens, showing effectiveness against bacteria and fungi. The structure–activity relationship suggests that modifications to the oxadiazole moiety can enhance antimicrobial efficacy .

Study 1: Synthesis and Evaluation

In a recent study published in Elsevier, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR spectroscopy and NMR techniques. Among them, a derivative closely related to 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione exhibited significant cytotoxicity against A549 cells with an IC₅₀ value of 11.20 µg/mL .

Study 2: Structure–Activity Relationship

A comparative study highlighted the importance of the oxadiazole ring in drug design. Researchers found that modifications in the substituents on the oxadiazole nucleus could lead to enhanced biological activities such as increased anticancer and antimicrobial effects. The study emphasized the potential for developing new therapeutic agents based on these findings .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC₅₀ (µg/mL)Reference
Anticancer11b11.20
AntioxidantVariousModerate
AntimicrobialVariousEffective

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